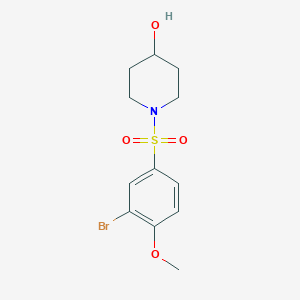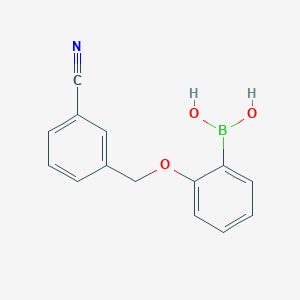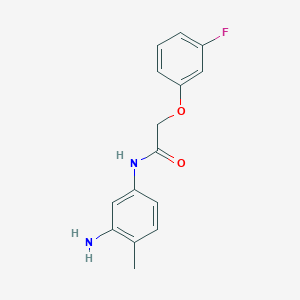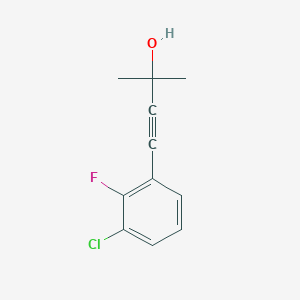
4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL
Vue d'ensemble
Description
4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL is a synthetic compound that has been studied for its potential use in scientific research. It has been examined for its ability to act as a catalyst, as well as its potential applications in the field of biochemistry and physiology. In this report, the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL will be discussed.
Applications De Recherche Scientifique
Medicine: Antimicrobial Agents
The compound’s structural similarity to known antimicrobial agents suggests potential use in developing new treatments for bacterial infections. Its fluorine and chlorine substituents could enhance its ability to penetrate bacterial cell walls, thereby increasing its efficacy as an antimicrobial agent .
Materials Science: Polymer Synthesis
In materials science, this compound could be utilized as a monomer for creating novel polymers with unique properties, such as increased thermal stability or chemical resistance, due to the presence of halogens which are known to impart such characteristics .
Environmental Science: Pollutant Degradation
The halogenated nature of this compound might make it a candidate for studying degradation pathways of environmental pollutants. It could serve as a model compound to understand the breakdown of similar structures in various ecosystems .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, “4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL” could be used as a standard in chromatographic analysis to calibrate equipment or to develop new methods for detecting halogenated organic compounds .
Biochemistry: Enzyme Inhibition Studies
The compound could be explored as an inhibitor for certain enzymes. The presence of a triple bond and halogens might interact with active sites in enzymes, potentially leading to the development of new biochemical tools or drugs .
Pharmacology: Drug Development
In pharmacology, the compound’s structure could be the basis for synthesizing new drug candidates. Its halogen atoms might be strategically replaced or modified to create derivatives with potential therapeutic effects .
Propriétés
IUPAC Name |
4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c1-11(2,14)7-6-8-4-3-5-9(12)10(8)13/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQCWTGOKZLVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=C(C(=CC=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675395 | |
| Record name | 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL | |
CAS RN |
1187385-72-3 | |
| Record name | 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1452646.png)

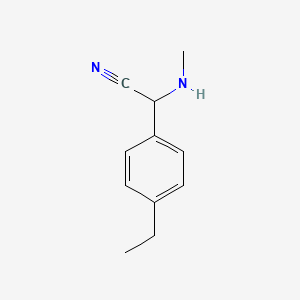



![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)
